molecular formula C13H16N2O3 B8708011 (4-Benzoylpiperazin-1-yl)acetic acid

(4-Benzoylpiperazin-1-yl)acetic acid

Cat. No. B8708011
M. Wt: 248.28 g/mol
InChI Key: LEYDURANQZYADV-UHFFFAOYSA-N
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Patent
US07531532B2

Procedure details

(4-Benzoylpiperazin-1-yl)acetic acid ethyl ester (8.19 g) was dissolved in methanol (300 ml) and water (50 ml), and then lithium hydroxide (1.34 g) was added thereto while cooling in an ice water bath, followed by stirring for 10 min. The reaction mixture was warmed to room temperature and then the mixture was stirred for 24 hrs. 1 N Hydrochloric acid (55.9 ml) was added to the reaction mixture, and the reaction mixture was concentrated under reduced pressure. Ethanol (200 ml) was added to the residue. The mixture was passed through Celite to remove the precipitated insoluble material. The obtained filtrate was concentrated under reduced pressure to provide a crude product of (4-benzoylpiperazin-1-yl)acetic acid (8.6 g) as a white solid.
Name
(4-Benzoylpiperazin-1-yl)acetic acid ethyl ester
Quantity
8.19 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
55.9 mL
Type
reactant
Reaction Step Two
Quantity
1.34 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:8][CH2:7]1)C.[OH-].[Li+].Cl>CO.O>[C:12]([N:9]1[CH2:8][CH2:7][N:6]([CH2:5][C:4]([OH:20])=[O:3])[CH2:11][CH2:10]1)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
(4-Benzoylpiperazin-1-yl)acetic acid ethyl ester
Quantity
8.19 g
Type
reactant
Smiles
C(C)OC(CN1CCN(CC1)C(C1=CC=CC=C1)=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
55.9 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.34 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice water bath
STIRRING
Type
STIRRING
Details
the mixture was stirred for 24 hrs
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol (200 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
to remove the precipitated insoluble material
CONCENTRATION
Type
CONCENTRATION
Details
The obtained filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCN(CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: CALCULATEDPERCENTYIELD 116.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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